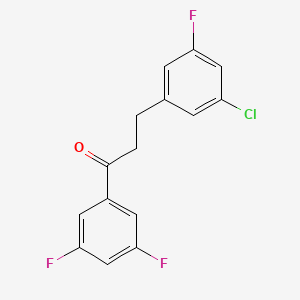

3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound's official IUPAC name is 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one, which systematically describes the molecular structure through a hierarchical naming approach. This nomenclature explicitly identifies the propan-1-one backbone as the parent chain, with the ketone functionality at position 1 serving as the principal functional group. The naming convention further specifies the two substituted phenyl rings through their attachment positions and halogen substitution patterns.

The systematic name construction begins with the identification of the longest carbon chain containing the principal functional group, which in this case is the three-carbon propanone chain. The first phenyl ring, bearing chloro and fluoro substituents at positions 3 and 5 respectively, is designated as the 3-(3-chloro-5-fluorophenyl) substituent. The second phenyl ring, containing fluoro substituents at positions 3 and 5, is incorporated into the base name as the 1-(3,5-difluorophenyl)propan-1-one structure. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Alternative naming conventions recognized in chemical databases include the use of the propiophenone nomenclature system, where the compound may be referred to as this compound. This naming approach emphasizes the propiophenone structural motif, which consists of a propyl chain attached to a benzoyl group. The prime notation (3',5') indicates substitution positions on the second aromatic ring, distinguishing them from positions on the first ring. This nomenclature system is particularly useful in medicinal chemistry and pharmaceutical research contexts where propiophenone derivatives are commonly encountered.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₀ClF₃O, representing a compound with fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. This formula reflects the compound's classification as a halogenated aromatic ketone with a significant degree of fluorination. The molecular weight is precisely calculated as 298.68 grams per mole, positioning this compound within the range typical for small molecule pharmaceutical intermediates and research chemicals.

The elemental composition analysis reveals several important structural insights that influence the compound's properties and behavior. The carbon content represents 60.30% of the total molecular weight, indicating a predominantly organic framework with substantial aromatic character. The hydrogen content is relatively low at 3.37%, which is characteristic of highly substituted aromatic compounds where hydrogen atoms have been replaced by halogen substituents. The combined halogen content (chlorine and fluorine) accounts for 33.89% of the molecular weight, demonstrating the significant impact of halogenation on the compound's overall mass and physicochemical properties.

The fluorine-to-carbon ratio of 0.20 indicates moderate fluorination, which typically enhances metabolic stability and lipophilicity in pharmaceutical applications. The presence of three fluorine atoms distributed across both aromatic rings creates opportunities for unique intermolecular interactions and influences the compound's electronic distribution. The single chlorine atom adds additional mass and provides a site for potential further chemical modification or serves as a recognition element in biological systems.

Table 1: Molecular Composition Analysis of this compound

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 15 | 12.011 | 180.165 | 60.30 |

| Hydrogen | 10 | 1.008 | 10.080 | 3.37 |

| Chlorine | 1 | 35.453 | 35.453 | 11.87 |

| Fluorine | 3 | 18.998 | 56.994 | 19.08 |

| Oxygen | 1 | 15.999 | 15.999 | 5.36 |

| Total | 30 | - | 298.691 | 99.98 |

Stereochemical Considerations and Isomerism

The stereochemical analysis of this compound reveals that the compound exists as a single constitutional isomer without stereogenic centers. The molecular structure lacks chiral carbon atoms, as all carbon atoms in the propyl chain are either sp² hybridized (in the case of the carbonyl carbon) or possess at least two identical substituents. This absence of stereogenic centers means that the compound does not exhibit optical isomerism or enantiomerism, simplifying its chemical characterization and synthetic preparation.

The conformational flexibility of the molecule arises primarily from rotation around the carbon-carbon single bonds in the propyl chain connecting the two aromatic rings. The most significant conformational variation occurs around the bonds adjacent to the carbonyl group, where different rotational conformers can adopt various spatial arrangements. These conformational changes can influence the molecule's interaction with biological targets and its packing in crystalline forms, though they do not create distinct stereoisomers.

Geometric isomerism is not applicable to this compound as it lacks alkene double bonds or other rigid structural features that would restrict rotation and create geometric isomers. However, the compound can be considered as part of a larger family of constitutional isomers where the positions of halogen substituents on the aromatic rings are varied. For instance, moving the chloro or fluoro substituents to different positions on either aromatic ring would create distinct constitutional isomers with different physical and chemical properties.

The planar nature of the aromatic rings restricts their conformational flexibility, but the rings can still adopt different orientations relative to each other through rotation around the bonds connecting them to the propyl chain. These conformational variations can be studied through computational chemistry methods and may influence the compound's crystallization behavior and intermolecular interactions in solid-state forms.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the structural characteristics can be inferred from related halogenated propiophenone compounds and computational modeling studies. The compound is expected to crystallize in common space groups typical for aromatic ketones, potentially including monoclinic or orthorhombic crystal systems based on the molecular symmetry and packing considerations.

The molecular geometry analysis through computational methods suggests that the carbonyl group adopts a planar configuration with the adjacent carbon atoms, consistent with sp² hybridization of the carbonyl carbon. The bond lengths and angles are expected to fall within typical ranges for aromatic ketones, with the carbon-oxygen double bond length approximately 1.22 Angstroms and the carbon-carbon bonds to the aromatic rings approximately 1.48 Angstroms. The halogen substituents are positioned in the plane of their respective aromatic rings, with carbon-chlorine and carbon-fluorine bond lengths of approximately 1.74 and 1.35 Angstroms, respectively.

The crystal packing behavior of halogenated aromatic compounds often involves halogen bonding interactions, where the electron-deficient regions around halogen atoms interact with electron-rich areas of neighboring molecules. In the case of this compound, the three fluorine atoms and one chlorine atom provide multiple sites for potential halogen bonding, which could significantly influence the crystal structure and stability. These interactions may lead to the formation of characteristic packing motifs such as sheets or chains within the crystal lattice.

Powder X-ray diffraction studies would be valuable for characterizing the solid-state forms of this compound, particularly for identifying polymorphic forms and assessing the crystallinity of synthetic batches. The presence of multiple halogen atoms in the molecule creates a distinctive scattering pattern that can serve as a fingerprint for compound identification and purity assessment. Temperature-dependent diffraction studies could also provide insights into thermal behavior and phase transitions.

Comparative Structural Analysis with Related Fluorinated Propiophenones

The structural analysis of this compound benefits significantly from comparison with related fluorinated propiophenone derivatives found in the chemical literature. A comprehensive examination of compounds such as 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone and 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone reveals systematic trends in molecular properties as halogen substitution patterns are varied. These comparative studies demonstrate how the electronic and steric effects of different halogen atoms influence overall molecular behavior and physicochemical characteristics.

The 3',4'-difluoro derivative (CAS: 898751-48-9) shares the same core structure but features fluorine atoms at positions 3' and 4' rather than 3' and 5' on the second aromatic ring. This substitution pattern creates a different electronic environment and potentially alters the molecule's dipole moment and intermolecular interaction patterns. The molecular weight of this isomer (298.68 g/mol) remains identical to the 3',5'-difluoro compound, but the spatial arrangement of the fluorine atoms leads to different chemical and physical properties. The ortho-meta fluorine arrangement in the 3',4'-isomer may result in stronger intramolecular interactions compared to the meta-meta arrangement in the 3',5'-isomer.

The dichloropropiophenone analog (CAS: 898751-40-1) replaces the fluorine atoms with chlorine atoms, significantly increasing the molecular weight to 331.6 g/mol while maintaining the same basic structural framework. This substitution demonstrates the modular nature of propiophenone derivatives and how systematic halogen replacement can be used to fine-tune molecular properties. The larger size and different electronic properties of chlorine compared to fluorine create distinct steric and electronic environments that affect molecular recognition, crystal packing, and chemical reactivity patterns.

Table 2: Comparative Analysis of Related Fluorinated Propiophenones

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | 898751-52-5 | C₁₅H₁₀ClF₃O | 298.68 | Cl(3), F(5), F(3'), F(5') | Reference compound |

| 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone | 898751-48-9 | C₁₅H₁₀ClF₃O | 298.68 | Cl(3), F(5), F(3'), F(4') | Ortho-meta vs meta-meta F arrangement |

| 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone | 898751-40-1 | C₁₅H₁₀Cl₃FO | 331.6 | Cl(3), F(5), Cl(3'), Cl(5') | Chlorine substitution increases molecular weight |

| 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone | 898780-94-4 | C₁₇H₁₆ClFO | 290.8 | Methyl vs halogen substitution | Different first ring substitution pattern |

The analysis extends to compounds with different substitution patterns on the first aromatic ring, such as the 3,5-dimethylphenyl derivative. This compound replaces the chloro-fluoro substitution pattern with two methyl groups, providing insights into how electron-donating versus electron-withdrawing substituents affect the overall molecular properties. The methyl groups are significantly larger than fluorine atoms but smaller than chlorine, creating a different steric environment while also providing electron-donating rather than electron-withdrawing effects.

These comparative studies reveal that systematic variation in halogen substitution patterns provides a powerful approach for modulating molecular properties within the propiophenone framework. The electronic effects of different halogens influence the reactivity of the carbonyl group and the aromatic systems, while steric effects determine crystal packing and intermolecular interactions. This structure-property relationship understanding is crucial for rational design of new compounds within this chemical class and for predicting the behavior of related derivatives.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O/c16-11-3-9(4-12(17)7-11)1-2-15(20)10-5-13(18)8-14(19)6-10/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDPXZQWBKCMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644979 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-52-5 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically involves the coupling of substituted benzaldehydes or benzoyl derivatives with fluorinated aromatic precursors under controlled conditions to form the propiophenone structure with the desired substitution pattern.

- A common approach is the reaction of 3-chloro-5-fluorobenzaldehyde with 3,5-difluorophenylacetic acid or its derivatives in the presence of catalysts and solvents to form the ketone linkage.

- Reaction conditions often include solvents such as dichloromethane or toluene , with temperatures maintained between 50–80°C to optimize yield and selectivity.

- Catalysts may include Lewis acids or metal salts to facilitate the acylation or condensation steps.

This method ensures the selective formation of the ketone with the correct substitution pattern on both aromatic rings.

Industrial Scale Preparation

- Industrial synthesis employs batch or continuous flow reactors with automated control of temperature, reagent feed rates, and mixing to maximize yield and purity.

- Purification steps such as recrystallization or chromatographic separation are used to isolate the compound with high purity (typically >99%).

- The process is optimized to minimize by-products and waste, ensuring environmental compliance and cost-effectiveness.

Chlorination Step for Intermediate Preparation

- A key intermediate, 3'-chloropropiophenone , can be prepared by chlorination of propiophenone using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) and a solvent like 1,2-dichloroethane .

- The reaction is conducted at temperatures between 15–70°C for 6–10 hours with chromatographic monitoring to control the extent of chlorination.

- After chlorination, the product undergoes low-temperature hydrolysis, washing, layering, and vacuum distillation to obtain a crude product, which is then purified by rectification at ~170°C to achieve 99.7–99.9% purity with yields of 88–90%.

This chlorination method is preferred industrially due to the availability of raw materials, high selectivity, and reduced environmental impact compared to older diazotization methods involving hazardous reagents like sodium nitrite and cuprous chloride.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of propiophenone | Propiophenone, Cl2, AlCl3 catalyst, 1,2-dichloroethane solvent | 15–70 | 6–10 | 88–90 | 99.7–99.9 | Chromatogram tracking, low-temp hydrolysis |

| Coupling reaction | 3-chloro-5-fluorobenzaldehyde + 3,5-difluorophenylacetic acid, catalyst, solvent (DCM/toluene) | 50–80 | Variable | High | High | Controlled conditions for selective ketone formation |

| Purification | Recrystallization or chromatography | Ambient to 170 | - | - | >99 | Ensures removal of impurities |

Research Findings and Notes

- The chlorination method using aluminum chloride and 1,2-dichloroethane is well-documented for producing chlorinated propiophenone intermediates with high yield and purity, suitable for further functionalization.

- The fluorination pattern on the aromatic rings is critical for the compound’s properties and is introduced via selective substitution on the starting materials rather than post-synthesis fluorination, which can be challenging and less selective.

- The use of automated reactors and chromatographic monitoring in industrial settings ensures reproducibility and scalability of the synthesis.

- Environmental considerations favor the chlorination approach over diazotization routes due to lower hazardous waste and emissions.

- The compound’s synthesis benefits from the availability of commercially accessible starting materials such as substituted benzaldehydes and propiophenone derivatives, facilitating practical production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogenation : The target compound and its analogs feature varying degrees of chloro/fluoro substitution, influencing electronic properties and reactivity. For instance, the 3',5'-difluoro substitution enhances electron-withdrawing effects compared to the 2',4'-difluoro analog .

- Dichloro Variant : The dichloro analog (CAS 898750-52-2) exhibits higher molecular weight and lipophilicity (LogP = 4.95), suggesting enhanced membrane permeability .

Physicochemical Properties

Key Findings :

- Boiling Points: The thiomethyl derivative (448.5°C) has a significantly higher boiling point than 2',4'-difluoropropiophenone (52°C at 2 mmHg), reflecting stronger intermolecular forces due to its larger size and sulfur atom .

- Lipophilicity : Dichloro and thiomethyl substitutions increase LogP values, making these compounds more suitable for hydrophobic environments like lipid bilayers .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone, also known by its CAS number 898751-52-5, is a synthetic compound with potential applications in medicinal chemistry. This article aims to explore its biological activities, particularly focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)-1-propanone

- Molecular Formula : C15H10ClF3O

- Molecular Weight : 308.69 g/mol

- Purity : 97%

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the modulation of estrogen receptors and induction of apoptosis in cancer cells.

Antiproliferative Activity

Recent studies have highlighted the compound's potential in inhibiting the growth of hormone-dependent breast cancer cells (MCF7). The following table summarizes key findings regarding its antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 8.5 | Induction of apoptosis via ER modulation |

| Comparative Compound A | MCF7 | 12.0 | Apoptosis via different pathways |

| Comparative Compound B | MCF7 | 6.0 | Direct cytotoxic effects |

Case Studies

-

Study on Estrogen Receptor Modulation :

A study investigated the effects of the compound on estrogen receptor α (ERα) activity in MCF7 cells. The results indicated that treatment with the compound resulted in a significant decrease in ERα expression levels and downstream signaling pathways related to cell proliferation. -

Apoptosis Induction :

In another study, flow cytometry analysis demonstrated that treatment with this compound led to increased PARP cleavage, a marker of apoptosis, and cell cycle arrest at the G2/M phase. This suggests that the compound effectively induces programmed cell death in cancer cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Estrogen Receptor Binding : Its ability to bind to estrogen receptors suggests a mechanism where it can compete with natural estrogens, thereby inhibiting estrogen-mediated signaling pathways.

- Cell Cycle Arrest : The compound's influence on cell cycle regulation points to its potential as an anticancer agent by preventing cancer cells from proliferating.

Q & A

Basic: What are the recommended synthetic pathways for preparing 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone, and what reaction conditions are critical for achieving high yields?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation strategies . A plausible route starts with a fluorinated benzophenone precursor, where halogenation (e.g., chlorination/fluorination) is performed using catalysts like AlCl₃ or selective fluorinating agents (e.g., HF-pyridine). For example, trifluoroacetone derivatives can react with halogenated aromatic aldehydes under basic conditions (e.g., NaOH in ethanol) to form the ketone backbone . Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can solvent effects influence the regioselectivity of halogenation in polyfluorinated propiophenone derivatives?

Methodological Answer:

Solvent polarity and coordinating ability significantly impact halogenation regioselectivity. Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitution, favoring meta-halogenation in polyfluorinated aromatics. For example, in 3',5'-difluorobenzophenone derivatives, fluorination at the 3-position is enhanced in DMF due to better solvation of intermediates . Contrastingly, non-polar solvents (e.g., toluene) may favor para-substitution but risk incomplete conversion. Kinetic studies using HPLC or in-situ IR spectroscopy can monitor regioselectivity trends under varying solvent conditions .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic F; -70 to -80 ppm for CF₃ groups) .

- ¹H NMR : Resolves aromatic proton splitting (e.g., coupling constants >8 Hz for ortho-F substituents) .

- GC-MS/EI-MS : Confirms molecular ion peaks (e.g., m/z 308.8 for C₁₆H₁₄ClF₃O) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: What strategies can mitigate decomposition of halogenated aromatic ketones during prolonged reaction times, as observed in similar compounds?

Methodological Answer:

Decomposition often arises from thermal instability or hydrolysis. Strategies include:

- Temperature Control : Maintain reactions at ≤80°C to prevent retro-aldol cleavage .

- Inert Atmosphere : Use N₂/Ar to avoid oxidation of sensitive intermediates .

- Continuous Cooling : For multi-step syntheses, refrigerated reactors (4–10°C) slow degradation of labile intermediates (e.g., fluorinated enolates) .

- Stabilizing Additives : Additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition .

Basic: What are the key considerations for designing a purification protocol for this compound to ensure high purity?

Methodological Answer:

- Crystallization : Use solvent pairs (e.g., ethanol/hexane) to exploit differential solubility of the product vs. byproducts .

- Flash Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) for baseline separation of halogenated impurities .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

- Analytical Purity Checks : Validate purity via HPLC (≥95% area) and elemental analysis (<0.5% deviation from theoretical C/H/F/Cl) .

Advanced: How can computational chemistry be applied to predict the reactivity of fluorinated substituents in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states to predict activation barriers for Suzuki-Miyaura coupling. For example, fluorine’s electron-withdrawing effect lowers the LUMO energy of the aryl halide, enhancing oxidative addition with Pd(0) catalysts .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories to optimize solvent-catalyst systems (e.g., DMF with Pd(PPh₃)₄) .

- QSAR Studies : Correlate substituent electronegativity (e.g., Hammett σ constants for -F/-Cl) with coupling efficiency to guide synthetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.